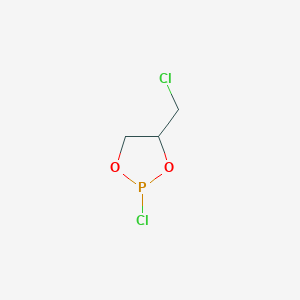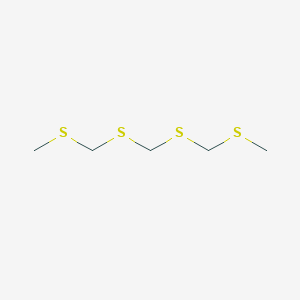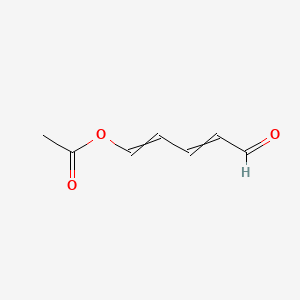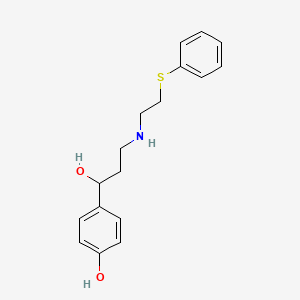
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is an organic compound that features a urea functional group attached to a 1,3-dithiane ring and a 2-fluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea typically involves the reaction of 1,3-dithiane with a suitable isocyanate or urea derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures (0-50°C) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To optimize reaction conditions and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of the dithiane ring to a sulfoxide or sulfone.
Reduction: Reduction of the urea group to an amine.
Substitution: Nucleophilic substitution reactions at the fluoroethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea would depend on its specific biological or chemical target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane derivatives: Compounds with similar dithiane rings but different substituents.
Fluoroethyl ureas: Compounds with similar urea and fluoroethyl groups but different ring structures.
Uniqueness
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is unique due to the combination of the dithiane ring and the fluoroethyl urea moiety. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
33021-89-5 |
|---|---|
Molekularformel |
C7H13FN2OS2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
1-(1,3-dithian-5-yl)-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C7H13FN2OS2/c8-1-2-9-7(11)10-6-3-12-5-13-4-6/h6H,1-5H2,(H2,9,10,11) |
InChI-Schlüssel |
VTDNGYCVOFNHDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CSCS1)NC(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)


![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)


![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)

